molecular formula C17H18FN5OS B2840671 1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-fluorophenyl)urea CAS No. 1421451-03-7

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-fluorophenyl)urea

Cat. No. B2840671
CAS RN: 1421451-03-7
M. Wt: 359.42
InChI Key: XQZCVQKXBDFDRB-UHFFFAOYSA-N
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Description

1-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-fluorophenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Antibacterial and Antifungal Agents

Research on heterocyclic compounds, including those with pyrazole and thiazole moieties, has demonstrated their potential as antibacterial and antifungal agents. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity, with several compounds showing significant effects against bacterial strains (Azab, Youssef, & El-Bordany, 2013). Additionally, compounds with urea and thiourea derivatives have shown antifungal activity, offering new avenues for antifungal drug development (Mishra, Singh, & Wahab, 2000).

Inhibition of Kinases

Compounds similar in structure, specifically N-pyrazole, N'-thiazole ureas, have been explored as inhibitors of p38α mitogen-activated protein kinase (MAPK), a key enzyme involved in inflammatory processes and cancer. The design and synthesis of these inhibitors were based on their ability to form novel hydrogen bonding interactions, showcasing their potential in therapeutic applications (Getlik et al., 2012).

Metal Ion Sensing

Some derivatives have been investigated for their ability to detect metal ions. For example, pyrazoline derivatives have shown promise as fluorescent chemosensors for the detection of metal ions such as Cu2+, Fe3+, and Fe2+, highlighting their utility in environmental and biological monitoring (Asiri et al., 2019).

Gel Formation and Material Science

Urea derivatives have been utilized in the formation of hydrogels and gels, which have applications ranging from drug delivery systems to material science. The gelation properties of these compounds can be tuned by varying the identity of the anion, providing a versatile tool for designing materials with specific physical properties (Lloyd & Steed, 2011).

Chemotherapeutic Potential

Further investigations have revealed the potential of certain pyrazole and thiazole derivatives as anti-tumor agents. The synthesis and biological evaluation of these compounds have demonstrated their efficacy against various cancer cell lines, offering new pathways for cancer treatment (Nassar, Atta-Allah, & Elgazwy, 2015).

properties

IUPAC Name

1-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-3-(2-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FN5OS/c1-11-9-12(2)23(22-11)17-20-13(10-25-17)7-8-19-16(24)21-15-6-4-3-5-14(15)18/h3-6,9-10H,7-8H2,1-2H3,(H2,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZCVQKXBDFDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)NC3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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